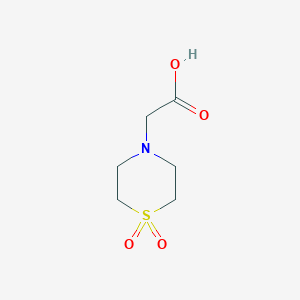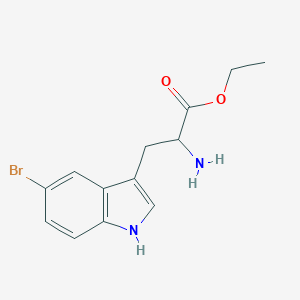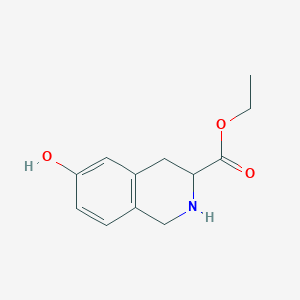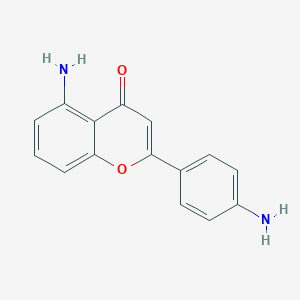
5-Amino-2-(4-aminophenyl)chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Amino-2-(4-aminophenyl)chromen-4-one, also known as PBD-1, is a synthetic compound that belongs to the family of chromenone derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 5-Amino-2-(4-aminophenyl)chromen-4-one is not fully understood. However, it has been proposed that this compound exerts its effects by inhibiting the activity of certain enzymes and signaling pathways involved in cancer, inflammation, and neurodegeneration. This compound has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, which can lead to DNA damage and cell death in cancer cells. This compound has also been shown to inhibit the activity of NF-κB, a signaling pathway involved in inflammation, which can reduce inflammation in various disease conditions.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells, which can lead to the elimination of cancer cells from the body. This compound has also been found to reduce the production of pro-inflammatory cytokines, which can reduce inflammation in various disease conditions. Additionally, this compound has been found to enhance the activity of antioxidant enzymes, which can protect against oxidative stress and neuronal damage in neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Amino-2-(4-aminophenyl)chromen-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has also been extensively studied for its potential therapeutic applications in various diseases, which can facilitate the design of experiments to investigate its effects. However, this compound has some limitations for lab experiments. It has not been extensively studied in human clinical trials, which can limit its translational potential. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to design experiments to investigate its effects.
Direcciones Futuras
There are several future directions for the research on 5-Amino-2-(4-aminophenyl)chromen-4-one. One direction is to investigate its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action and identify the enzymes and signaling pathways involved in its effects. Additionally, future studies can investigate the pharmacokinetics and pharmacodynamics of this compound in animal models and human clinical trials to determine its safety and efficacy as a potential therapeutic agent.
Métodos De Síntesis
5-Amino-2-(4-aminophenyl)chromen-4-one can be synthesized by the condensation reaction between 4-aminophenol and 3-acetyl-4-hydroxycoumarin in the presence of a catalyst. The resulting compound is then treated with ammonium acetate to obtain this compound in high yield and purity.
Aplicaciones Científicas De Investigación
5-Amino-2-(4-aminophenyl)chromen-4-one has shown promising results in various scientific research applications. It has been found to have potent anticancer activity against various cancer cell lines, including breast, lung, prostate, and colon cancer. This compound has also been shown to have anti-inflammatory properties and can reduce inflammation in animal models of rheumatoid arthritis and colitis. Additionally, this compound has been found to have neuroprotective effects and can protect against neuronal damage in animal models of Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
130599-46-1 |
|---|---|
Fórmula molecular |
C15H12N2O2 |
Peso molecular |
252.27 g/mol |
Nombre IUPAC |
5-amino-2-(4-aminophenyl)chromen-4-one |
InChI |
InChI=1S/C15H12N2O2/c16-10-6-4-9(5-7-10)14-8-12(18)15-11(17)2-1-3-13(15)19-14/h1-8H,16-17H2 |
Clave InChI |
XUEFLGITUSFBIL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)N)N |
Sinónimos |
4H-1-Benzopyran-4-one,5-amino-2-(4-aminophenyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





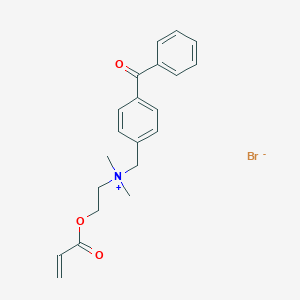
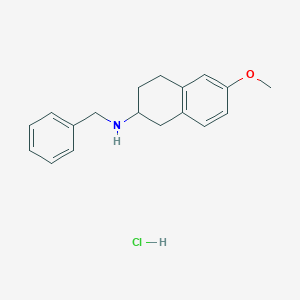



![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)
![2-[4-(Trifluoromethyl)phenyl]-1,3-benzothiazole](/img/structure/B137440.png)
